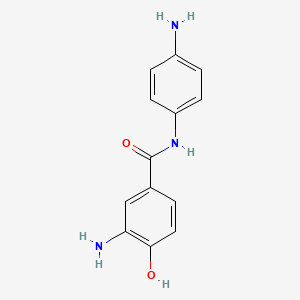![molecular formula C22H23NO B14514588 4-{[4-(Heptyloxy)phenyl]ethynyl}benzonitrile CAS No. 62856-11-5](/img/structure/B14514588.png)
4-{[4-(Heptyloxy)phenyl]ethynyl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[4-(Heptyloxy)phenyl]ethynyl]benzonitrile is an organic compound characterized by its unique structure, which includes a heptyloxy group attached to a phenyl ring, an ethynyl linkage, and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[[4-(Heptyloxy)phenyl]ethynyl]benzonitrile typically involves a multi-step process:
Formation of the Heptyloxyphenyl Intermediate: This step involves the alkylation of phenol with heptyl bromide in the presence of a base such as potassium carbonate to form 4-heptyloxyphenol.
Sonogashira Coupling Reaction: The 4-heptyloxyphenyl intermediate undergoes a Sonogashira coupling reaction with 4-bromobenzonitrile in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere using a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for 4-[[4-(Heptyloxy)phenyl]ethynyl]benzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the benzonitrile moiety.
Oxidation and Reduction: The phenyl rings can participate in oxidation and reduction reactions, although these are less common due to the stability of the aromatic system.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate can be employed, although the reaction conditions need to be controlled to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce any reducible functional groups present.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized aromatic compounds.
Reduction Products: Reduction can yield partially or fully hydrogenated derivatives.
Aplicaciones Científicas De Investigación
4-[[4-(Heptyloxy)phenyl]ethynyl]benzonitrile has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: It is studied for its potential use in creating novel materials with specific optical and electronic characteristics.
Chemical Sensors: The compound’s unique structure makes it suitable for use in chemical sensors for detecting various analytes.
Biological Studies:
Mecanismo De Acción
The mechanism of action of 4-[[4-(Heptyloxy)phenyl]ethynyl]benzonitrile in its applications is primarily related to its electronic properties. The ethynyl linkage and the aromatic rings facilitate electron delocalization, making it an effective component in electronic devices. The heptyloxy group provides solubility and processability, which are crucial for practical applications.
Propiedades
Número CAS |
62856-11-5 |
|---|---|
Fórmula molecular |
C22H23NO |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
4-[2-(4-heptoxyphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C22H23NO/c1-2-3-4-5-6-17-24-22-15-13-20(14-16-22)8-7-19-9-11-21(18-23)12-10-19/h9-16H,2-6,17H2,1H3 |
Clave InChI |
QDUDQUGITZFJHV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


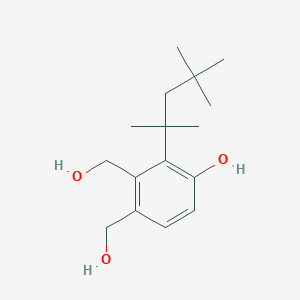
![Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B14514520.png)
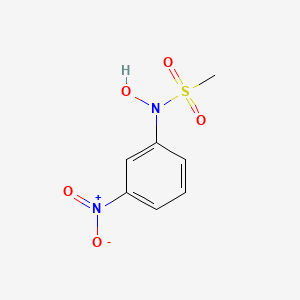
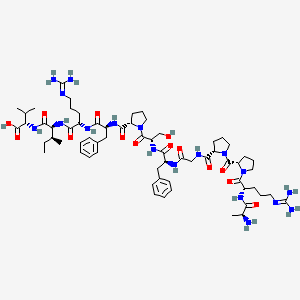
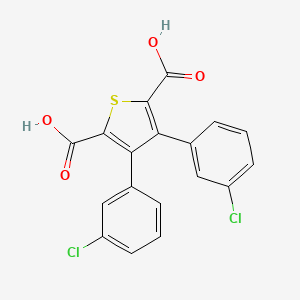
![6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide](/img/structure/B14514539.png)
![2-Methylidene-3-{[4-(propan-2-yl)phenyl]methylidene}butanedioic acid](/img/structure/B14514551.png)
![Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14514555.png)


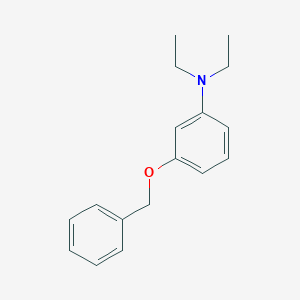
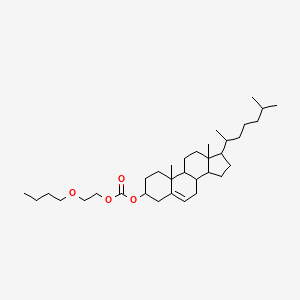
![4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514602.png)
